molecular formula C11H7Cl3N2 B1475416 4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine CAS No. 1603305-63-0

4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine

Cat. No. B1475416
CAS RN: 1603305-63-0
M. Wt: 273.5 g/mol
InChI Key: WCNJBMJXHRCMFK-UHFFFAOYSA-N
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Description

4-Chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine, or 4-CPDM, is a synthetic pyrimidine derivative used for a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 322.09 g/mol and a melting point of 102-104°C. 4-CPDM is a widely studied compound due to its ability to influence biochemical and physiological processes.

Scientific Research Applications

Synthesis and Process Optimization

4,6-Dichloro-2-methylpyrimidine, closely related to the compound , is an important intermediate in the synthesis of anticancer drugs like dasatinib. The synthesis involves acetamidine hydrochloride and dimethyl malonate, followed by cyclization and chlorination. Optimal conditions for the synthesis and subsequent chlorination steps have been identified, yielding significant insights into process optimization for pharmaceutical intermediates (Guo Lei-ming, 2012).

Precursor in High-value Products

The compound also acts as a precursor in the production of high explosives and medicinal products. Studies on the process chemistry of its derivatives, such as 4,6-dihydroxy-2-methylpyrimidine, have been conducted to develop economic and efficient production methods. These studies underscore its utility in creating value-added products in both the pharmaceutical and explosive industries (R. Patil et al., 2008).

Medicinal Chemistry Applications

The compound and its derivatives have been investigated for their potential as HIV and Kinesin Eg5 inhibitors, indicating its role in antiviral and anticancer research. The synthesis of pyrimidine derivatives through the Suzuki cross-coupling reaction exemplifies its versatility in drug discovery efforts, showcasing its potential in developing novel therapeutic agents (N. Al-Masoudi et al., 2014).

Antimicrobial Potential

Research on 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] pyrimidines derived from similar pyrimidine compounds has indicated potential antibacterial activity. This underlines the chemical's importance in developing new antibiotics, addressing the growing concern of antibiotic resistance (Y. Etemadi et al., 2016).

Material Science and Engineering

The compound's derivatives find applications in materials science, demonstrated by the synthesis and structural determination of cocrystals involving 2-amino-4-chloro-6methylpyrimidine and 4-methylbenzoic acid. Such studies contribute to the understanding of molecular interactions and cocrystal formation, relevant for developing advanced materials with tailored properties (N. C. Khalib et al., 2015).

properties

IUPAC Name

4-chloro-6-(3,5-dichlorophenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2/c1-6-15-10(5-11(14)16-6)7-2-8(12)4-9(13)3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNJBMJXHRCMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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